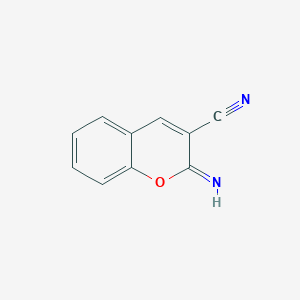

2-Imino-2H-chromene-3-carbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

2-iminochromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVCPYGMVAGCRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N)O2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349896 | |

| Record name | 2-iminochromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36937-71-0 | |

| Record name | 2-iminochromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Imino 2h Chromene 3 Carbonitrile and Its Analogs

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) are highly valued for their ability to construct complex molecules from simple starting materials in a single synthetic operation. This approach minimizes waste, saves time, and reduces the need for purification of intermediates.

Knoevenagel Condensation and Intramolecular O-Cyclization Pathways

A fundamental and widely employed strategy for the synthesis of the 2-imino-2H-chromene-3-carbonitrile core involves a sequence of Knoevenagel condensation followed by an intramolecular O-cyclization. mdpi.com

The reaction is typically initiated by the Knoevenagel condensation of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound, most commonly malononitrile (B47326). This condensation, often facilitated by a basic catalyst, forms a 2-cyanocinnamonitrile intermediate. Subsequently, an intramolecular nucleophilic attack by the hydroxyl group of the salicylaldehyde moiety onto the nitrile group leads to the formation of the six-membered chromene ring, resulting in the desired this compound. mdpi.com

This tandem process is highly efficient and provides a direct route to the chromene scaffold. The versatility of this method allows for the synthesis of a diverse library of analogs by simply varying the substituents on the starting salicylaldehyde.

Reactions of Salicylaldehydes with Malononitrile and N-Nucleophiles

The reaction between salicylaldehydes and malononitrile is a cornerstone for the synthesis of this compound and its derivatives. mdpi.comsciforum.netresearchgate.net The initial product of this reaction is often the target iminochromene. However, the reaction can proceed further, especially with an excess of malononitrile or the introduction of other nucleophiles, leading to more complex structures. sciforum.netresearchgate.net

For instance, the reaction of salicylaldehyde with two equivalents of malononitrile can lead to the formation of 2-(2-amino-3-cyano-4H-chromen-4-yl)malononitrile. nih.gov This occurs through a Michael addition of a second malononitrile molecule to the initially formed this compound.

Furthermore, the introduction of N-nucleophiles, such as hydrazine (B178648) or its derivatives, in a one-pot, three-component reaction with salicylaldehydes and malononitrile can lead to the formation of fused heterocyclic systems like chromeno[4,3-c]pyrazoles. mdpi.com In this case, the initially formed this compound acts as an intermediate that is subsequently attacked by the N-nucleophile. mdpi.com

The outcome of these reactions is highly dependent on the stoichiometry of the reactants, the nature of the nucleophile, and the reaction conditions. sciforum.netresearchgate.net

Catalyst-Free Synthesis Protocols

Interestingly, the synthesis of this compound derivatives can also be achieved under catalyst-free conditions. sciforum.netresearchgate.net Studies have shown that simply heating a mixture of salicylaldehyde and malononitrile in a suitable solvent, or even under solvent-free conditions, can afford the desired products. sciforum.netorientjchem.org

Ultrasound activation has also been demonstrated as an effective catalyst-free method. sciforum.netresearchgate.net This technique can promote the reaction, often leading to higher yields and shorter reaction times compared to conventional heating. sciforum.net The formation of dimers, such as 2-amino-4-((3-cyano-2H-chromen-2-ylidene)amino)-4H-chromene-3-carbonitriles, has been observed under these catalyst-free conditions. sciforum.netresearchgate.net

These catalyst-free protocols offer significant advantages in terms of environmental friendliness and cost-effectiveness, as they eliminate the need for potentially toxic and expensive catalysts and simplify the work-up procedure.

Catalyzed Reactions

While catalyst-free methods are viable, the use of catalysts often enhances the reaction rate and yield. A variety of catalysts, both basic and acidic, have been successfully employed in the synthesis of 2-imino-2H-chromene-3-carbonitriles.

A range of basic catalysts are commonly used to facilitate the Knoevenagel condensation and subsequent cyclization. These include organic bases like triethylamine (B128534) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), as well as inorganic bases such as potassium carbonate, sodium carbonate, and sodium acetate. mdpi.comrsc.orgosi.lv

These bases function by deprotonating the active methylene group of malononitrile, generating a carbanion that then attacks the carbonyl group of the salicylaldehyde, initiating the Knoevenagel condensation. The choice of base can influence the reaction rate and the formation of byproducts. For example, triethylamine is a commonly used base that effectively promotes the reaction. mdpi.com Sodium carbonate and sodium hydrogen carbonate in aqueous solutions have also been reported as eco-friendly and efficient catalysts for the synthesis of related 2-imino-2H-chromene-3-carboxamides. rsc.org

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Triethylamine | Salicylaldehyde, Malononitrile, Hydrazine Hydrate (B1144303) | 1,9b-dihydrochromeno[4,3-c]pyrazole-3,4-diamine | 60 (one-pot) | mdpi.com |

| Sodium Carbonate | Salicylaldehyde derivatives, N-substituted cyanoacetamides | 2-imino-2H-chromene-3-carboxamides | Excellent | rsc.org |

| DBU | Phenolic Mannich bases, Malononitrile | 5a-Amino-5aH,11H-chromeno[2,3-b]chromene-11a(12H)-carbonitriles | - | osi.lv |

Pyridine-2-carboxylic acid (P2CA) has emerged as an efficient organocatalyst for the synthesis of related 2-amino-4H-chromene-3-carbonitrile derivatives. nih.gov P2CA is believed to act as a bifunctional catalyst, where the carboxylic acid group activates the aldehyde, and the pyridine (B92270) nitrogen acts as a base to deprotonate the active methylene compound. nih.gov This dual activation facilitates the reaction, leading to high yields in short reaction times under mild conditions. nih.gov

While the direct synthesis of this compound using P2CA as the sole product has been noted as an isolable intermediate, the primary focus of studies using this catalyst has been on the subsequent formation of 2-amino-4H-chromenes. nih.gov Nevertheless, the initial formation of the iminochromene is a crucial step in the P2CA-catalyzed multicomponent reaction. nih.gov

| Catalyst | Reactants | Intermediate Product | Reference |

| Pyridine-2-carboxylic acid (P2CA) | Salicylaldehyde, Malononitrile | This compound | nih.gov |

Chiral Catalyst Systems for Enantioselective Synthesis

The asymmetric synthesis of this compound derivatives, aiming to produce specific enantiomers, has been successfully achieved through the use of various chiral catalyst systems. Organocatalysis, in particular, has emerged as a powerful tool in this domain.

Chiral Thiourea (B124793) Catalysts: Bifunctional chiral thioureas are highly effective in promoting the enantioselective synthesis of 2-amino-4H-chromene derivatives, which are closely related to and can be precursors of 2-imino-2H-chromene-3-carbonitriles. These catalysts are believed to operate through a dual activation mechanism, using the thiourea moiety to activate the electrophile and a basic functional group on the catalyst to activate the nucleophile via hydrogen bonding. This cooperative catalysis facilitates highly stereocontrolled transformations. For instance, the reaction between salicylaldehyde derivatives, malononitrile, and nitroalkanes in the presence of a chiral tertiary amine-thiourea catalyst can yield 4-nitroalkyl-2-amino-4H-chromenes with excellent yields and high enantioselectivities (up to 92% yield and up to 96% ee).

Cinchona Alkaloid Derivatives: Cinchona alkaloids and their derivatives are another important class of organocatalysts employed in the asymmetric synthesis of chromene frameworks. These naturally derived catalysts can be modified to include thiourea moieties, creating powerful bifunctional catalysts. For example, a cinchona-thiourea-based organocatalyst, in combination with an additive like 2-methylbenzoic acid, has been used in the Friedel-Crafts alkylation of indole (B1671886) compounds with 2-iminochromene derivatives, affording the desired products with good yields and moderate to high enantioselectivities (up to 87% yield and up to 86% ee).

Squaramides: Chiral squaramide-based organocatalysts have also been utilized. These catalysts function similarly to thioureas, acting as hydrogen-bond donors to activate substrates and control the stereochemical outcome of the reaction.

Table 1: Enantioselective Synthesis of this compound Analogs

| Catalyst Type | Specific Catalyst | Reactants | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Chiral Thiourea | Tertiary amine-thiourea | Salicylaldehyde, Malononitrile, Nitroalkane | 4-Nitroalkyl-2-amino-4H-chromene | up to 92 | up to 96 |

| Cinchona-Thiourea | Cinchona-thiourea with 2-methylbenzoic acid | 2-Iminochromene derivative, Indole | 4-(Indol-3-yl)-2-amino-4H-chromene | up to 87 | up to 86 |

Solvent-Mediated Syntheses

The choice of solvent plays a critical role in the synthesis of this compound and its analogs, significantly influencing reaction rates, yields, and in some cases, the product distribution. A variety of solvents have been investigated for this purpose.

Reactions of salicylic (B10762653) aldehyde and malononitrile in a 1:1 ratio have been studied in several common organic solvents. These include isopropyl alcohol (IPA) , ethanol (B145695) (EtOH) , tetrahydrofuran (THF) , and dioxane. sciforum.net The use of these solvents, often under thermal conditions or with stirring at room temperature, can lead to the formation of the desired iminochromene derivatives. sciforum.net

Water and water-ethanol mixtures have been explored as green solvent alternatives. sciforum.netnih.gov The use of aqueous media is not only environmentally benign but can also influence the reaction pathway. For instance, the synthesis of 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles has been efficiently carried out in aqueous media using DBU as a catalyst at room temperature, affording excellent yields. nih.gov Similarly, a mixture of water and ethanol (1:1) has been used as a solvent for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives catalyzed by pyridine-2-carboxylic acid under reflux conditions, achieving high yields. nih.gov

Influence of Reaction Conditions

Reaction conditions such as temperature, activation method, and reaction time are crucial parameters that can be tuned to optimize the synthesis of this compound derivatives.

Temperature: The reaction temperature can affect both the reaction rate and the product outcome. For instance, in the synthesis of certain chromeno[4,3-c]pyrazoles from this compound, reactions are often conducted at room temperature or with gentle heating (e.g., 40°C). mdpi.com However, intense heating or boiling can sometimes lead to the opening of the benzopyran ring in this compound and its derivatives. mdpi.com

Ultrasound Activation: Ultrasound irradiation has been demonstrated as an effective non-conventional energy source for promoting the synthesis of these compounds. It often leads to shorter reaction times and higher yields compared to conventional heating methods. sciforum.net For example, the synthesis of dimers of 2-iminochromene has been achieved in higher yields and shorter reaction times under catalyst-free ultrasound conditions compared to traditional stirring methods. sciforum.net The reaction of this compound with orthophenylenediamine in isopropyl alcohol under ultrasonic activation at 50°C for 4 hours leads to the formation of novel diazepine (B8756704) derivatives. mdpi.com

Reaction Time: The duration of the reaction can also influence the structure of the final product. In some cases, increasing the reaction time can lead to the formation of more complex, rearranged, or oxidized products. sciforum.net For example, the formation of novel 2-(4-amino-9-R-1-cyano-5-imino-3,5-dihydro-2H-chromeno[3,4-c]pyridin-2-ylidene)malononitriles was observed upon increasing the reaction time of the initial products. sciforum.netresearchgate.net

Table 2: Effect of Reaction Conditions on the Synthesis of this compound Derivatives

| Condition | Variation | Reactants | Solvent | Catalyst | Outcome |

| Activation | Ultrasound | Salicylic aldehydes, Malononitrile | Isopropyl Alcohol | None | Formation of dimeric products in high yield and short time. sciforum.net |

| Activation | Conventional Stirring | Salicylic aldehydes, Malononitrile | Methanol (B129727)/Water | Triethylamine | Formation of dimeric products with longer reaction times (6-20 h). sciforum.net |

| Temperature | 50 °C (Ultrasound) | This compound, o-Phenylenediamine (B120857) | Isopropyl Alcohol | None | Formation of chromeno[4,3-e] researchgate.netresearchgate.netdiazepine derivative in 4 h. mdpi.com |

| Temperature | Room Temperature | Salicylaldehyde, Malononitrile, Nitroalkane | Aqueous Media | DBU | High yield of 2-amino-4-(nitroalkyl)-4H-chromenes in 6 h. nih.gov |

Stepwise Synthetic Routes to this compound Derivatives

The synthesis of this compound and its derivatives is often achieved through a stepwise approach, typically starting from readily available precursors. A common and versatile method involves the reaction of a salicylaldehyde derivative with malononitrile.

The initial step is a Knoevenagel condensation between the salicylaldehyde and malononitrile. mdpi.comscirp.org This is often followed by an intramolecular O-cyclization, which can be catalyzed by a base such as piperidine (B6355638) or triethylamine, to form the intermediate this compound. mdpi.comscirp.org This intermediate can then be subjected to further transformations to generate a variety of derivatives.

For instance, the initially formed this compound can undergo a Michael addition reaction. In the presence of excess malononitrile, a retro-Michael reaction can occur, followed by the attack of a malononitrile molecule on the nitrile carbon of another aminochromene molecule. Subsequent intramolecular cyclization and isomerization can lead to more complex structures like 2-(4,5-diamino-1-cyano-2H-chromeno[3,4-c]pyridin-2-ylidene)malononitriles. sciforum.net

Another stepwise route involves the transformation of the this compound into 2-N-phenylimino-2H- researchgate.net-benzopyran-3-carbonitriles. This can be achieved by reacting the iminocoumarin with a primary amine in a solvent like glacial acetic acid at room temperature. scirp.org These phenylimino derivatives can then be further reduced to yield 2-N-phenylamino-4H-chromene-3-carbonitriles. scirp.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its analogs to develop more sustainable and environmentally friendly processes.

Catalyst-Free and Solvent-Free Conditions

Significant efforts have been made to develop synthetic protocols that minimize or eliminate the use of catalysts and hazardous organic solvents. It has been demonstrated that the reaction of equimolar amounts of salicylic aldehydes and malononitrile can proceed under ultrasound activation without the need for a catalyst to form dimeric 2-iminochromene derivatives. sciforum.netresearchgate.net This catalyst-free approach offers a cleaner and more atom-economical route to these compounds. While completely solvent-free conditions are less common for this specific synthesis, the use of minimal solvent or recyclable solvent systems aligns with green chemistry goals.

Aqueous Media Utilization

The use of water as a reaction medium is a cornerstone of green chemistry. The synthesis of this compound derivatives has been successfully conducted in aqueous environments. researchgate.net For example, the synthesis of 2-amino-4H-chromenes, key precursors, can be achieved through a one-pot, multicomponent reaction of aldehydes, malononitrile, and a phenolic compound in water, often with the aid of a catalyst like pyridine-2-carboxylic acid or DBU. nih.govnih.gov The use of a water-ethanol mixture is another common green solvent system employed in these syntheses. sciforum.netnih.gov These aqueous-based methods not only reduce the environmental impact but can also offer advantages in terms of reaction rate and ease of product isolation. nih.govresearchgate.net The synthesis of 2-imino-2H-chromene-3-carboxamides has also been achieved in excellent yields using an aqueous solution of sodium carbonate or hydrogen carbonate at room temperature. rsc.org

Table 3: Green Synthesis Approaches for this compound Analogs

| Approach | Reactants | Conditions | Solvent | Catalyst | Yield (%) | Reference |

| Catalyst-Free | Salicylic aldehydes, Malononitrile | Ultrasound activation | Isopropyl Alcohol | None | High | sciforum.net |

| Aqueous Media | Aldehydes, Malononitrile, Dimedone | Reflux | Water-Ethanol (1:1) | Pyridine-2-carboxylic acid | up to 98 | nih.gov |

| Aqueous Media | Salicylaldehyde, N-substituted cyanoacetamides | Room Temperature | Aqueous Na2CO3/NaHCO3 | None | Excellent | rsc.org |

| Aqueous Media | Salicylaldehydes, Malononitrile, Nitroalkanes | Room Temperature | Aqueous Media | DBU | 75-85 | nih.gov |

Atom Economy and Waste Minimization Metrics

In the pursuit of sustainable chemical manufacturing, green chemistry principles are increasingly integrated into the development of synthetic routes. Metrics such as Atom Economy (AE), E-factor, Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI) are crucial for quantitatively assessing the environmental impact of a chemical process. nih.govmdpi.com Atom Economy, introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. unica.itprimescholars.com The E-factor, conversely, quantifies the amount of waste generated per unit of product, providing a direct measure of the process's environmental acceptability; a lower E-factor signifies a greener process. tudelft.nl

The synthesis of chromene derivatives, including the intermediate this compound, has been evaluated using these metrics to optimize for environmental performance. researchgate.netnih.gov A notable green protocol involves the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives, which proceeds through the formation and isolation of this compound. nih.govrsc.org This reaction, utilizing pyridine-2-carboxylic acid as a recyclable catalyst in a water-ethanol solvent system, demonstrates excellent green credentials. nih.govrsc.org For this multi-component reaction, a high Atom Economy of 99.36% and a low E-factor of 16.68 were reported, confirming the efficiency and low waste generation of the method. rsc.org The study highlights that AE provides a theoretical efficiency, while RME offers a practical value for direct comparison between different reaction types, and PMI accounts for the total mass intensity of the process, including solvents and workup materials. nih.gov

The table below summarizes the green metrics for a catalyzed synthesis involving this compound as an intermediate.

| Catalyst | Solvent System | Atom Economy (AE) | E-Factor | EcoScale Rating |

|---|---|---|---|---|

| Pyridine-2-carboxylic acid (15 mol%) | Water:EtOH (1:1) | 99.36% | 16.68 | 82 (Excellent) |

Visible Light Irradiation Strategies

Visible light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis, offering mild reaction conditions and unique reaction pathways by harnessing the energy of light. nih.govrsc.org This approach aligns with green chemistry principles by often reducing the need for harsh reagents and high temperatures.

In the context of this compound chemistry, visible light has been successfully employed to achieve selective functionalization. One significant application is the C-H arylation of 2-imino-2H-chromene-3-carbonitriles. researchgate.net This method utilizes a ruthenium(II) complex as a photocatalyst, which, upon irradiation with blue LEDs, generates aryl radicals via a single-electron transfer (SET) process. These radicals then react with the chromene substrate to yield the desired arylated products under mild conditions, notably without the requirement for an acid, base, or external oxidant. researchgate.net

Another innovative strategy involves the visible-light-induced [3+2] cycloaddition for synthesizing complex chromene analogs. For instance, cyclopenta[b]chromenocarbonitrile derivatives have been prepared from substituted 3-cyanochromones using Eosin Y as a photoredox catalyst. nih.gov The key parameters for this successful transformation include the presence of visible light, a catalytic amount of the photosensitizer, and an anhydrous, inert atmosphere. nih.gov These photochemical methods demonstrate the utility of visible light in constructing and modifying the chromene scaffold efficiently and selectively.

The table below outlines key aspects of visible light-mediated strategies for the synthesis and functionalization of this compound and its analogs.

| Reaction Type | Substrate | Photocatalyst | Light Source | Key Features | Reference |

|---|---|---|---|---|---|

| Selective C-H Arylation | This compound | Ru(II) complex | Blue LEDs | Occurs via single-electron transfer (SET); no acid, base, or oxidant required. | researchgate.net |

| [3+2] Cycloaddition | Substituted 3-cyanochromones | Eosin Y | Visible Light | Forms complex cyclopenta[b]chromenocarbonitrile derivatives. | nih.gov |

Chemical Reactivity and Transformations of 2 Imino 2h Chromene 3 Carbonitrile

Reactions Involving the Imino Group

The imino group of 2-imino-2H-chromene-3-carbonitrile is a primary site for nucleophilic attack and subsequent cyclization, leading to the formation of complex fused heterocyclic structures.

Cyclization Reactions with Binucleophiles

The reaction of this compound with various N,N-binucleophiles is a powerful strategy for the synthesis of novel fused heterocyclic systems. These reactions typically proceed through an initial nucleophilic attack on the imino carbon, followed by an intramolecular cyclization.

Hydrazine (B178648) Hydrate (B1144303): The reaction with hydrazine hydrate leads to the formation of chromeno[4,3-c]pyrazoles. mdpi.com Specifically, the reaction of 6R-2-imino-2H-chromeno-3-carbonitrile with hydrazine hydrate results in a nucleophilic attack followed by intramolecular cyclization to yield 1,9b-dihydrochromeno[4,3-c]pyrazole-3,4-diamine. mdpi.com This transformation can be carried out as a two-step process involving the initial preparation of the this compound intermediate or as a one-pot, three-component reaction. mdpi.com

Nitrobenzhydrazides: Similarly, reacting this compound with nitrobenzhydrazides, such as 3-nitrobenzhydrazide, in a stepwise manner at room temperature in THF also produces chromeno[4,3-c]pyrazole derivatives. mdpi.com The proposed mechanism involves an initial Knoevenagel condensation to form the iminochromene intermediate, followed by nucleophilic attack of the hydrazide and subsequent heterocyclization. mdpi.com

o-Phenylenediamine (B120857): The reaction with o-phenylenediamine under ultrasonic activation in isopropyl alcohol yields 13,13a-dihydrobenzo[b]chromeno[4,3-e] Current time information in Bangalore, IN.sciforum.netdiazepine-6,7-diamine. mdpi.com This process highlights the utility of "green chemistry" approaches in synthesizing complex heterocyclic compounds. mdpi.com

| Binucleophile | Resulting Heterocyclic System | Reaction Conditions |

|---|---|---|

| Hydrazine Hydrate | Chromeno[4,3-c]pyrazole | Isopropyl alcohol, 40 °C mdpi.com |

| 3-Nitrobenzhydrazide | Chromeno[4,3-c]pyrazole | THF, room temperature mdpi.com |

| o-Phenylenediamine | Chromeno[4,3-e] Current time information in Bangalore, IN.sciforum.netdiazepine (B8756704) | Isopropyl alcohol, ultrasonic activation, 50 °C mdpi.com |

Transformations to Other Heterocyclic Systems

The reactivity of the imino group extends beyond simple cyclizations, enabling the synthesis of a variety of other important heterocyclic scaffolds.

Chromeno[4,3-c]pyrazoles and Chromeno[4,3-e] Current time information in Bangalore, IN.sciforum.netdiazepines: As detailed above, reactions with hydrazine derivatives and o-phenylenediamine are effective methods for synthesizing these fused systems. mdpi.com The choice of the binucleophile dictates the final heterocyclic ring that is formed.

Pyrimidines, Pyridines, and Thiazolidinones: While the provided search results focus heavily on pyrazole (B372694) and diazepine formation, the inherent reactivity of the imino group suggests its potential for transformation into other heterocycles like pyrimidines, pyridines, and thiazolidinones through reactions with appropriate precursors. For instance, treatment of a related compound, 2-imino-2H-chromene-3-carboxamide, with acetonitrile (B52724) derivatives or acetylacetone (B45752) has been shown to produce chromeno[3,4-c]pyridin-4(5H)-one derivatives. researchgate.net

Hydrolysis and Related Transformations

Under acidic conditions, the imino group of 2-imino-2H-chromene derivatives can undergo hydrolysis.

Hydrolysis to 2-Oxo-2H-chromene-3-carboxamides: The hydrolysis of N-(4-acetylphenyl)-6,8-dichloro-2-imino-2H-chromene-3-carboxamide with concentrated HCl leads to the formation of the corresponding 2-oxo derivative, N-(4-acetylphenyl)-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide. researchgate.net This reaction demonstrates the conversion of the imino functionality to a carbonyl group, a common transformation in chromene chemistry.

Reactions Involving the Carbonitrile Group

The carbonitrile group at the C3 position of the chromene ring is another key reactive site, participating in nucleophilic additions and cycloaddition reactions.

Nucleophilic Additions to the Nitrile Functionality

The electron-withdrawing nature of the nitrile group makes it susceptible to attack by nucleophiles. This reactivity can be exploited to introduce further complexity into the molecular structure. Research has shown that in the formation of certain chromeno[3,4-c]pyridine derivatives, a malononitrile (B47326) molecule can attack the nitrile carbon of another aminochromene molecule, initiating a cyclization cascade. sciforum.netmdpi.com

Reactivity of the Chromene Core

The chromene core of this compound is susceptible to various transformations, including functionalization at different positions, dimerization, and ring-opening reactions.

The C-4 position of the pyran ring in 2-imino-2H-chromene derivatives is a particularly reactive site. benthamscience.com This reactivity is attributed to its electrophilic nature, making it susceptible to attack by nucleophiles. In the case of related 2-imino-2H-chromene-3-carbo(thio)amides, the C-4 position is described as the primary reactive site on the pyran ring. benthamscience.com

The synthesis of various 4-substituted-2-amino-4H-chromenes highlights the accessibility of the C-4 position. For instance, multicomponent reactions involving salicylaldehydes, malononitrile, and a third component (like a nitroalkane or an isatin (B1672199) derivative) proceed via the formation of a 2-imino-2H-chromene intermediate. nih.govnih.gov A subsequent Michael addition of a nucleophile to the C-4 position leads to the final functionalized 4H-chromene product. nih.gov

DBU-catalyzed reaction of salicylaldehyde (B1680747), malononitrile, and nitroalkanes yields 2-amino-4-(nitroalkyl)-4H-chromenes. nih.gov This transformation is proposed to occur via an initial Knoevenagel condensation to form a 2-benzylidene-malononitrile, which then cyclizes to the reactive 2-imino-2H-chromene intermediate. The nitroalkane anion then attacks the C-4 position to afford the product. nih.gov

Functionalization is not limited to the 4-position. Modifications on the benzo part of the chromene ring, such as at the 8-position, can also be achieved, leading to derivatives like 2-amino-8-fluoro-4-(2-oxoindolin-3-yl)-4H-chromene-3-carbonitrile. nih.gov

Table 1: Examples of Functionalized 2-Imino-2H-chromene Derivatives

| Compound Name | Position of Functionalization | Reactants | Reference |

| 2-Amino-4-(nitromethyl)-4H-chromene-3-carbonitrile | C-4 | Salicylaldehyde, Malononitrile, Nitromethane | nih.gov |

| 2-Amino-4-(2-oxoindolin-3-yl)-4H-chromene-3-carbonitrile | C-4 | Salicylaldehyde, Malononitrile, Isatin | nih.gov |

| 2-Amino-8-fluoro-4-(2-oxoindolin-3-yl)-4H-chromene-3-carbonitrile | C-4, C-8 | 3-Fluorosalicylaldehyde, Malononitrile, Isatin | nih.gov |

Under certain conditions, this compound can undergo dimerization. mdpi.com The reaction of equimolar amounts of salicylic (B10762653) aldehydes and malononitrile, particularly under ultrasound activation without a catalyst, can lead to the formation of dimers. mdpi.comsciforum.net These dimers have been identified as 2-amino-6-R-4-((6-R-3-cyano-2H-chromen-2-ylidene)amino)-4H-chromene-3-carbonitriles. mdpi.comsciforum.net

The formation of these dimers has also been observed under other conditions, such as stirring in a mixture of methanol (B129727) and water with triethylamine (B128534) as a catalyst over several hours. mdpi.comsciforum.net However, catalyst-free ultrasound conditions have been shown to produce these dimers in higher yields and shorter reaction times. mdpi.comsciforum.net The structures of these dimeric compounds have been confirmed using spectroscopic methods like IR and NMR. mdpi.comsciforum.net For example, the ¹H NMR spectrum of a brominated dimer shows a characteristic singlet for the methine proton at the 4-position (H⁴) at 5.81 ppm. mdpi.com

Table 2: Spectroscopic Data for a Dimer of this compound

| Compound | Spectroscopic Method | Key Signals (ppm) | Reference |

| 2-Amino-6-bromo-4-((6-bromo-3-cyano-2H-chromen-2-ylidene)amino)-4H-chromene-3-carbonitrile | ¹H NMR | 5.81 (s, H⁴), 7.22 (s, NH₂), 7.53 (s, H⁵), 7.83 (s, H⁵'), 8.29 (s, H⁴') | mdpi.com |

| ¹H/¹³C HSQC | 5.81/48.62 (H⁴/C⁴), 7.53/132.10 (H⁵/C⁵), 7.83/131.80 (H⁵'/C⁵'), 8.29/145.45 (H⁴'/C⁴') | mdpi.com |

The transformations involving this compound are often linked to its precursor, 2-(2-amino-3-cyano-4H-chromen-4-yl)malononitrile. This precursor can undergo a retro-Michael reaction, eliminating a molecule of malononitrile. mdpi.comsciforum.netresearchgate.net This reaction is a significant pathway in the chemistry of these compounds, often preceding further transformations. mdpi.comsciforum.net

Following the retro-Michael reaction, the eliminated malononitrile can participate in subsequent reactions. For instance, it can attack the nitrile carbon of another aminochromene molecule. mdpi.comsciforum.net This attack initiates an intramolecular cyclization, which is then followed by isomerization to yield complex heterocyclic systems like 2-(4,5-diamino-1-cyano-2H-chromeno[3,4-c]pyridin-2-ylidene)malononitriles. mdpi.comsciforum.net These domino reactions, involving salicylaldehydes and multiple equivalents of malononitrile, showcase the importance of the retro-Michael reaction in generating molecular complexity. mdpi.com

Mechanistic Studies of this compound Reactions

Understanding the reaction mechanisms of this compound and its derivatives is crucial for controlling product formation. Mechanistic pathways have been proposed for several of its key transformations.

The formation of this compound itself is often the initial step in multicomponent reactions. For example, in the synthesis of chromeno[4,3-c]pyrazoles, malononitrile and salicylic aldehyde first undergo a Knoevenagel condensation and subsequent intramolecular O-cyclization, catalyzed by a base, to form the this compound intermediate. mdpi.com This intermediate then reacts with a binucleophile like hydrazine hydrate to form the final condensed heterocyclic product. mdpi.com

Similarly, the DBU-catalyzed synthesis of 2-amino-4-(nitroalkyl)-4H-chromenes is believed to proceed through a 2-imino-2H-chromene intermediate (referred to as compound 9 in the study). nih.gov The proposed mechanism involves two possible pathways from the initial Knoevenagel adduct: (A) Michael addition of the nitroalkane followed by cyclization, or (B) intramolecular cyclization to the 2-imino-2H-chromene intermediate, which then undergoes a Michael addition by the nitroalkane at the C-4 position. nih.gov

The reaction of 2-imino-2H-chromene-3-carboxamides with various dinucleophiles has also been the subject of mechanistic studies. researchgate.net These reactions can lead to complex rearrangements and the formation of condensed chromene derivatives, with the mechanism often involving nucleophilic attack at the C-4 position or interaction with the imino and amide functionalities. researchgate.net The reaction of this compound with o-phenylenediamine under ultrasonic activation, for example, leads to the formation of a novel dihydrobenzo[b]chromeno[4,3-e] sciforum.netresearchgate.netdiazepine derivative. mdpi.com

Furthermore, the mechanism for the formation of complex pyridin-2-ylidene derivatives involves a retro-Michael reaction of a precursor, followed by the attack of the eliminated malononitrile on the nitrile carbon of another aminochromene molecule, leading to intramolecular cyclization and isomerization. mdpi.comsciforum.net

Derivatives and Analogs of 2 Imino 2h Chromene 3 Carbonitrile

Synthesis of Substituted 2-Imino-2H-chromene-3-carbonitriles

The primary synthesis of 2-imino-2H-chromene-3-carbonitrile derivatives involves the reaction of substituted salicylaldehydes with malononitrile (B47326). mdpi.comsciforum.net This reaction can be influenced by various parameters, including the choice of catalyst, solvent, and reaction conditions such as temperature and the use of ultrasound activation. mdpi.comresearchgate.net

One-pot and stepwise reactions of salicylaldehydes and malononitrile can yield several derivatives. mdpi.comsciforum.net For instance, the reaction between salicylaldehyde (B1680747) and malononitrile can be catalyzed by bases like triethylamine (B128534) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.comnih.gov The initial step is typically a Knoevenagel condensation to form a 2-((2-hydroxyphenyl)methylene)malononitrile intermediate, which then undergoes intramolecular O-cyclization to yield the this compound. mdpi.com

Studies have shown that catalyst-free conditions can also be effective. Under ultrasound activation, equimolar amounts of salicylaldehydes and malononitrile can form dimers of 2-iminochromene, such as 2-amino-6-R-4-((6-R-3-cyano-2H-chromen-2-ylidene)amino)-4H-chromene-3-carbonitriles , in high yields and shorter reaction times compared to traditional methods that use catalysts like triethylamine. mdpi.comsciforum.net A dimeric compound with a bromine substituent (R = Br) was synthesized for the first time using this method. mdpi.com

Furthermore, varying the reaction conditions and stoichiometry can lead to other derivatives. When two equivalents of malononitrile are reacted with one equivalent of salicylaldehyde using pyridine-2-carboxylic acid as a catalyst, the product is 2-(2-amino-3-cyano-4H-chromen-4-yl)malononitrile . nih.govrsc.org This compound can subsequently undergo further transformations. mdpi.comsciforum.net

| Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Salicylaldehyde, Malononitrile | Triethylamine, Isopropyl alcohol, 40 °C | This compound | mdpi.com |

| Salicylaldehydes, Malononitrile (1:1) | Ultrasound activation, catalyst-free | 2-amino-6-R-4-((6-R-3-cyano-2H-chromen-2-ylidene)amino)-4H-chromene-3-carbonitriles (Dimers) | mdpi.comsciforum.net |

| Salicylaldehyde, Malononitrile (1:2) | Pyridine-2-carboxylic acid (P2CA) | 2-(2-amino-3-cyano-4H-chromen-4-yl)malononitrile | nih.govrsc.org |

| Salicylaldehyde, Malononitrile | LiOH·H₂O, 40-50 °C | Arylidenemalononitriles (precursors) | researchgate.net |

| Salicylaldehydes, Malononitrile, Nitroalkane | DBU, Water, Room temperature | 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles | nih.gov |

Formation of Fused Heterocyclic Systems from this compound as a Precursor

The strategic placement of reactive functional groups—the imine, nitrile, and the activated double bond—makes this compound an excellent starting material for synthesizing fused heterocyclic systems.

Novel chromeno[4,3-c]pyrazoles can be synthesized from this compound. mdpi.com The reaction can be performed as a one-pot, three-component synthesis involving malononitrile, a salicylaldehyde, and a hydrazine (B178648) derivative, or as a stepwise reaction where the pre-synthesized this compound is reacted with the hydrazine. mdpi.com For example, reacting This compound with hydrazine hydrate (B1144303) in isopropyl alcohol yields 1,9b-dihydrochromeno[4,3-c]pyrazole-3,4-diamines . mdpi.com Similarly, reaction with 3-nitrobenzhydrazide in THF at room temperature leads to the formation of (3,4-diimino-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazol-2(3H)-yl)(3-nitrophenyl)methanone . mdpi.com

Fused chromenodiazepine systems are accessible from this compound. The reaction with binucleophiles like ortho-phenylenediamine provides a direct route to these complex structures. When an equimolar amount of This compound is reacted with ortho-phenylenediamine in isopropyl alcohol under ultrasonic activation at 50 °C, a new 13,13a-dihydrobenzo[b]chromeno[4,3-e] sciforum.netCurrent time information in Bangalore, IN.diazepine-6,7-diamine is formed. mdpi.com

The this compound scaffold is a key intermediate for building fused pyridine (B92270) and pyrimidine (B1678525) rings.

Pyridines : The reaction of salicylaldehyde with an excess of malononitrile can lead to the formation of 2-(4-amino-9-R-1-cyano-5-imino-3,5-dihydro-2H-chromeno[3,4-c]pyridin-2-ylidene)malononitriles . mdpi.comsciforum.net This transformation proceeds through the intermediate 2-(2-amino-3-cyano-4H-chromen-4-yl)malononitrile , which undergoes intramolecular cyclization and subsequent isomerization. mdpi.com A related derivative, 2-imino-chromen-3-thiocarboxamide , reacts with malononitrile in the presence of piperidine (B6355638) to yield a chromeno[3,2-c]pyridine derivative, demonstrating another pathway to this fused system. mdpi.com

Pyrimidines : While direct synthesis from this compound is less commonly documented, related structures are used to form fused pyrimidines. For example, chromeno[2,3-d]pyrimidine-triones are synthesized via a three-component reaction of barbituric acids, aldehydes, and cyclohexane-1,3-diones, showcasing a strategy for fusing a pyrimidine ring to a chromene core. nih.gov

The synthesis of β-lactams and thiazolidinones directly from this compound is not extensively reported in the reviewed literature. However, the general synthetic strategies for these heterocycles often involve precursors with functionalities that could potentially be derived from the iminochromene structure.

Beta-Lactams : The most common route to β-lactams is the Staudinger synthesis, which is a [2+2] cycloaddition of a ketene (B1206846) and an imine. nih.govmdpi.com In principle, the imine functionality of this compound could react with a suitable ketene. However, specific examples of this transformation to create a chromene-fused β-lactam are not prominent.

Thiazolidinones : Thiazolidinones are often prepared via Knoevenagel condensation of a parent thiazolidinone with an aldehyde, followed by further reactions. nih.gov For instance, 5-arylidene-4-thiazolidinones are known bioactive compounds. nih.gov A plausible, though not documented, route could involve converting the 3-carbonitrile group of the iminochromene into a functional group that could participate in a cyclization with a thiol-containing reagent to form a fused thiazolidinone ring.

Diastereomeric Mixtures and Enantioselective Synthesis

The synthesis of derivatives from this compound can lead to the formation of new stereocenters, resulting in diastereomeric or enantiomeric products.

Structure-Reactivity Relationship Studies

The reactivity of the this compound scaffold is intricately linked to its structural features. The electron-withdrawing nature of the nitrile group at the C3 position, combined with the imino group at C2 and the pyran oxygen, creates a unique electronic environment that dictates the molecule's susceptibility to various chemical transformations. Structure-reactivity relationship studies on derivatives of this compound have provided valuable insights into how modifications to this core structure influence the course and outcome of chemical reactions.

Research has shown that the reaction of salicylaldehydes with malononitrile can lead to a variety of products, including this compound and its derivatives. The formation of these products is highly dependent on the reaction conditions and the nature of the substituents on the salicylaldehyde starting material. For instance, the presence of substituents can influence the propensity of the initial this compound product to undergo further reactions, such as dimerization or transformation into more complex heterocyclic systems. mdpi.comuminho.pt

One key aspect of the reactivity of this compound is its ability to undergo a retro-Michael reaction. This process can lead to the formation of various derivatives, and the equilibrium can be influenced by the substituents present on the chromene ring. mdpi.com For example, the reaction of salicylic (B10762653) aldehydes with an equimolar amount of malononitrile can lead to the formation of dimers, such as 2-amino-6-R-4-((6-R-3-cyano-2H-chromen-2-ylidene)amino)-4H-chromene-3-carbonitriles. mdpi.comsciforum.net The yield and rate of formation of these dimers are affected by factors like the solvent, the presence or absence of a catalyst, and the use of ultrasound activation. mdpi.com

Furthermore, the inherent reactivity of the this compound core allows it to act as a building block for the synthesis of more complex fused heterocyclic systems. The reaction with binucleophiles, for instance, can lead to the formation of novel chromeno-fused pyrazoles and diazepines. mdpi.com The course of these reactions is also sensitive to the reaction conditions and the nature of the nucleophile, highlighting the tunability of the reactivity of the parent scaffold.

Quantitative Structure-Activity Relationship (QSAR) models have also been employed to understand the relationship between the structure of iminochromene derivatives and their biological activities. researchgate.net These studies typically involve correlating various calculated molecular descriptors with observed activities, providing a quantitative basis for understanding how structural modifications impact biological function.

The following tables summarize some of the key findings from structure-reactivity studies on this compound and its derivatives, focusing on the influence of substituents and reaction conditions on the products formed.

| Substituent (R) on Salicylaldehyde | Resulting Dimer Product | Key Observations | Reference |

|---|---|---|---|

| H | 2-amino-4-((3-cyano-2H-chromen-2-ylidene)amino)-4H-chromene-3-carbonitrile | Formation of the dimer is observed under catalyst-free conditions with ultrasound activation. | mdpi.com |

| 5-Bromo | 2-amino-6-bromo-4-((6-bromo-3-cyano-2H-chromen-2-ylidene)amino)-4H-chromene-3-carbonitrile | The presence of the bromo group influences the electronic properties of the ring and potentially the stability of intermediates. | mdpi.com |

| Binucleophile | Reaction Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|

| 3-Nitrobenzhydrazide | Stepwise reaction in THF at room temperature | Chromeno[4,3-c]pyrazole derivative | Demonstrates the susceptibility of the C4 position to nucleophilic attack and subsequent cyclization. | mdpi.com |

| ortho-Phenylenediamine | Isopropyl alcohol, ultrasonic activation at 50 °C | 13,13a-dihydrobenzo[b]chromeno[4,3-e] Current time information in Bangalore, IN.researchgate.netdiazepine-6,7-diamine | Illustrates the formation of a seven-membered diazepine (B8756704) ring through reaction with a dinucleophile. | mdpi.com |

Theoretical and Computational Investigations of 2 Imino 2h Chromene 3 Carbonitrile

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for studying the electronic and structural properties of chromene derivatives. DFT methods are employed to calculate the optimized geometry, electronic structure, and thermodynamic parameters of these molecules.

For instance, in studies of related chromene derivatives, DFT calculations using the B3LYP method with basis sets like 6-31G(d,p) and 6-311++G(d,p) have been utilized. researchgate.net These calculations help in understanding the regioselectivity of reactions by evaluating the electronic structure of reaction intermediates. researchgate.net More advanced functionals, such as M06-2X with a 6-31G(d,p) basis set, have also been applied to analyze the structural and electronic aspects of complex chromene systems, comparing theoretical outcomes with experimental data. rsc.org These computational approaches provide a reliable framework for predicting the behavior and properties of 2-Imino-2H-chromene-3-carbonitrile.

Molecular Orbital Analysis (e.g., HOMO/LUMO Energetics, Fukui Functions)

Molecular orbital analysis, especially the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wuxiapptec.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com In various chromene derivatives, the HOMO and LUMO energy levels, and thus the energy gap, are significantly influenced by the presence of electron-donating or electron-withdrawing substituents on the molecular framework. researchgate.netscispace.com Computational studies on related chromene systems have shown that the HOMO-LUMO gap can be precisely calculated, and these values correlate well with experimental observations from techniques like cyclic voltammetry. rsc.orgnih.gov For example, studies on other complex chromene derivatives have reported calculated energy gaps in the range of 5.1 to 6.3 eV. rsc.org The distribution of electron density in these frontier orbitals also helps to identify the nucleophilic (HOMO) and electrophilic (LUMO) sites within the molecule, predicting how it will interact with other reagents. wuxiapptec.com

Table 1: Calculated Frontier Molecular Orbital Properties for Related Chromene Derivatives

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Pyrano-chromene derivative 4a | M06-2X/6-31G(d,p) | - | - | 5.168 rsc.org |

| Pyrano-chromene derivative 4b | M06-2X/6-31G(d,p) | - | - | 6.308 rsc.org |

| Di-2-(2-oxindolin-3-ylidene) malononitrile (B47326) derivative | Cyclic Voltammetry | ~ -5.80 | ~ -4.0 | ~ 1.8 |

This table presents data for related but distinct chromene derivatives to illustrate the typical range of values obtained through computational and experimental methods.

Conformational Analysis and Stability

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies to determine the most stable structures. lumenlearning.com For this compound, the core structure is largely planar, as confirmed by crystallographic data of the parent compound. nih.gov

An important aspect of the stability of this compound is its potential for isomerization. Studies on the closely related 2-imino-2H-chromene-3-carboxamide have shown that in a solvent like DMSO-d6, an equilibrium exists between the imino-chromene form and its isomeric open-chain structure, 2-cyano-3-(2-hydroxyphenyl)-prop-2-enamide. mdpi.com The degree of this isomerization can vary depending on the substituents present on the chromene ring. mdpi.com This highlights that the stability of the 2-imino-2H-chromene ring system is condition-dependent and can be influenced by its environment.

Table 2: Crystal Structure Data for this compound

| Parameter | Value |

|---|---|

| Formula | C10H6N2O nih.gov |

| System | Monoclinic nih.gov |

| Space Group | P 1 21/c 1 nih.gov |

| a | 11.833 Å nih.gov |

| b | 9.268 Å nih.gov |

| c | 7.280 Å nih.gov |

| β | 95.842 ° nih.gov |

This data describes the molecule's conformation in the solid state.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out potential reaction pathways and understanding reaction mechanisms at a molecular level. By calculating the thermodynamic parameters and activation energies for intermediates and transition states, researchers can predict the most favorable reaction route.

For derivatives of this compound, computational studies have been successfully used to explain observed regioselectivity in cyclization reactions. For example, the reaction of 2-imino-2H-chromene-3-carboxamide with triethyl phosphonoacetate was studied using DFT. researchgate.net Two possible pathways were explored, and the calculations of electronic structure and thermodynamic parameters for the reaction intermediates correctly predicted the formation of the observed regioselective product. researchgate.net Similarly, computational modeling has been used to support proposed mechanisms for the reactions of this compound with various nucleophiles, such as hydrazine (B178648), leading to the formation of fused heterocyclic systems like chromeno[4,3-c]pyrazoles. mdpi.com These theoretical investigations provide crucial insights that guide synthetic efforts and help in understanding complex reaction outcomes. mdpi.comresearchgate.net

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis) for Structural Assignment

A key application of computational chemistry is the prediction of spectroscopic data, which, when compared with experimental spectra, provides definitive structural assignment. rsc.org

Theoretical calculations can predict:

IR frequencies: Calculated vibrational frequencies help in assigning the absorption bands in experimental FT-IR spectra to specific functional groups (e.g., C≡N, C=N, C-O-C stretches).

NMR chemical shifts: Theoretical predictions of 1H and 13C NMR chemical shifts are invaluable for assigning signals in complex spectra, especially for molecules with multiple tautomeric forms or isomers. mdpi.com Techniques like GIAO (Gauge-Including Atomic Orbital) are often used for this purpose.

UV-Vis absorption: Time-Dependent DFT (TD-DFT) is used to calculate electronic transition energies and predict the maximum absorption wavelengths (λmax) in UV-Vis spectra, which correspond to the colors of the compounds. rsc.org

Experimental data from IR and NMR spectroscopy are routinely used to confirm the structures of newly synthesized this compound derivatives. mdpi.comsciforum.net The correlation of these experimental values with computationally predicted spectra provides a high degree of confidence in the assigned molecular structures. researchgate.net

Table 3: Experimental Spectroscopic Data for a Derivative: 8-Bromo-1,9b-dihydrochromeno[4,3-c]pyrazole-3,4-diamine

| Type | Data (in Acetone-d6) |

|---|---|

| IR (ν, cm⁻¹) | 3442, 3350, 3238, 3188 (NH); 3050(Ar-H); 2925 (Csp3-H); 1550 (C=C); 1157 (C-O-C) mdpi.com |

| ¹H NMR (δ, ppm) | 11.51 (s, 1H, NH), 7.96 (s, 1H, ArH⁹), 7.79 (d, 1H, J = 7.0 Hz, ArH⁷), 7.33 (s, 2H, -NH₂), 7.25 (d, 1H, J = 6.9 Hz, ArH⁶), 6.77 (s, 1H, H⁹ᵇ), 6.67 (s, 2H, -NH₂) mdpi.com |

Table 4: Experimental Spectroscopic Data for a Derivative: 2-(4,5-diamino-9-bromo-1-cyano-2H-chromeno[3,4-c]pyridin-2-ylidene)malononitrile

| Type | Data (in DMSO-d6) |

|---|---|

| ¹H NMR (δ, ppm) | 9.05 (s, 1H, H¹⁰), 7.94 (d, 1H, J = 8 Hz, H⁸), 7.54 (d, 1H, J = 8 Hz, H⁷), 6.50 (-NH₂, s, 2H), 6.20 (=NH, s, 2H), 3.66 (=NH, s, 1H) mdpi.com |

| ¹H/¹³C HSQC (δ, ppm) | 7.53/121.27 (H⁷/C⁷), 7.94/137.17 (H⁸/C⁸), 9.05/127.63 (H¹⁰/C¹⁰) mdpi.com |

| ¹H/¹³C HMBC (δ, ppm) | 3.66/85.56 (=NH/C¹), 3.66/122.76 (=NH/C¹⁰ᵃ), 3.66/131.83 (=NH/C¹⁰ᵇ), 3.66/150.42 (=NH/C⁴), 3.66/158.87 (=NH/C⁵) mdpi.com |

Advanced Characterization Techniques for 2 Imino 2h Chromene 3 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR techniques like HMBC, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-imino-2H-chromene-3-carbonitrile derivatives. A combination of one-dimensional (1H and 13C) and two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provides detailed insights into the molecular framework. mdpi.commdpi.comsciforum.netresearchgate.net

¹H NMR spectroscopy is instrumental in identifying the types and connectivity of protons in a molecule. For instance, in derivatives of this compound, characteristic signals for the imino (=NH) and amino (-NH2) groups are often observed as singlets. mdpi.com The chemical shifts of these protons can vary depending on the specific derivative and the solvent used. Aromatic protons typically appear as multiplets in the downfield region of the spectrum, while protons on the chromene ring, such as the methine proton, show distinct signals. mdpi.commdpi.com For example, the methine proton (H4) in a dimer of a 2-amino-6-bromo-4-((6-R-3-cyano-2H-chromen-2-ylidene)amino)-4H-chromene-3-carbonitrile derivative was observed as a singlet at 5.81 ppm. sciforum.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are indicative of their chemical environment. For example, the carbon of the nitrile group (C≡N) typically appears in a characteristic region of the spectrum. scirp.org

2D NMR techniques like HSQC and HMBC are invaluable for establishing the connectivity between protons and carbons.

HSQC spectra reveal direct one-bond correlations between protons and the carbons to which they are attached. mdpi.commdpi.comsciforum.net This allows for the unambiguous assignment of proton and carbon signals. For example, in a derivative, the correlation between the methine proton H4 and the carbon C4 was observed at 5.81/48.62 ppm. mdpi.com

HMBC spectra show correlations between protons and carbons that are two or three bonds away. mdpi.commdpi.comsciforum.net This information is crucial for piecing together the complete molecular structure, especially in complex derivatives. For instance, HMBC data can confirm the connectivity between different rings in fused heterocyclic systems derived from this compound. mdpi.com In one study, the HMBC spectrum of a derivative showed a key correlation between the methyn proton and the carbon atoms of two different chromene scaffolds. sciforum.net

Interactive Data Table: Representative ¹H NMR Data for this compound Derivatives

| Compound/Derivative | Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| 1,9b-dihydrochromeno[4,3-c]pyrazole-3,4-diamine (1a) | -NH₂ | 5.96, 7.04 | s | DMSO-d6 |

| H⁹ᵇ | 6.34 | s | DMSO-d6 | |

| NH | 11.32 | s | DMSO-d6 | |

| 13,13a-dihydrobenzo[b]chromeno[4,3-e] mdpi.comrsc.orgdiazepine-6,7-diamine (3) | NH | 6.30 | s | DMSO-d6 |

| H¹ | 6.49 | s | DMSO-d6 | |

| -NH₂ | 7.14, 7.20 | s | DMSO-d6 | |

| 2-(4-amino-9-bromo-1-cyano-5-imino-3,5-dihydro-2H-chromeno[3,4-c]pyridin-2-ylidene)malononitrile (4b) | =NH | 3.66 | s | DMSO-d6 |

| =NH | 6.20 | s | DMSO-d6 | |

| -NH₂ | 6.50 | s | DMSO-d6 | |

| 2-amino-6-bromo-4-((6-bromo-3-cyano-2H-chromen-2-ylidene)amino)-4H-chromene-3-carbonitrile (5b) | H⁴ | 5.81 | s | DMSO-d6 |

| -NH₂ | 7.22 | s | DMSO-d6 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound and its derivatives, IR spectra provide clear evidence for key structural features. mdpi.commdpi.comsciforum.net

The most characteristic absorption bands include:

N-H stretching: The imino (=NH) and amino (-NH₂) groups exhibit stretching vibrations in the region of 3200-3500 cm⁻¹. mdpi.comscirp.org The exact position and shape of these bands can indicate the extent of hydrogen bonding.

C≡N stretching: The nitrile group shows a sharp and intense absorption band in the range of 2227-2229 cm⁻¹. scirp.org

C=N stretching: The imine group displays a stretching vibration around 1650-1662 cm⁻¹. scirp.org

C-O-C stretching: The ether linkage within the chromene ring gives rise to a characteristic absorption band. mdpi.com

Aromatic C-H stretching: These vibrations are typically observed above 3000 cm⁻¹. mdpi.com

The presence and positions of these absorption bands serve as a diagnostic tool to confirm the successful synthesis of the target chromene derivatives. mdpi.comsciforum.net

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| Amino/Imino | N-H stretch | 3188-3442 | mdpi.com |

| Nitrile | C≡N stretch | 2189-2229 | scirp.org |

| Imine | C=N stretch | 1650-1662 | scirp.org |

| Ether | C-O-C stretch | ~1157 | mdpi.com |

| Aromatic C-H | C-H stretch | ~3050 | mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and its derivatives, providing confirmation of their elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further validating the proposed molecular formula. scirp.org

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation patterns of these compounds. nih.gov The way a molecule breaks apart upon ionization provides valuable structural information. Common fragmentation pathways for chromene derivatives may involve the loss of small molecules like CH₃, CO, or the cleavage of the chromene ring itself. nih.gov The fragmentation of protonated molecules [M+H]⁺ can reveal the most stable carbocation fragments, offering insights into the molecule's structure and reactivity. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is crucial for verifying the empirical formula of newly synthesized this compound derivatives. mdpi.commdpi.comsciforum.net The experimentally determined percentages of C, H, and N are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and correct composition of the synthesized compound. mdpi.comsciforum.net

Interactive Data Table: Example of Elemental Analysis Data for a this compound Derivative

| Compound | Molecular Formula | Calculated (%) | Found (%) |

| 13,13a-dihydrobenzo[b]chromeno[4,3-e] mdpi.comrsc.orgdiazepine-6,7-diamine (3) | C₁₆H₁₄N₄O | C: 69.05, H: 5.07, N: 20.13 | C: 69.30, H: 5.10, N: 20.27 |

| (3,4-diimino-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazol-2(3H)-yl)(3-nitrophenyl)methanone (2) | C₁₇H₁₃N₅O₄ | C: 58.12, H: 3.73, N: 19.93 | C: 58.19, H: 3.75, N: 20.02 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles.

For this compound, X-ray crystallographic data has been reported, providing a detailed picture of its solid-state conformation. nih.gov The crystal structure reveals important information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the packing of molecules in the crystal lattice.

Crystallographic Data for this compound: nih.gov

Crystal System: Monoclinic

Space Group: P 1 21/c 1

Unit Cell Dimensions:

a = 11.833 Å

b = 9.268 Å

c = 7.280 Å

α = 90.00°

β = 95.842°

γ = 90.00°

This technique provides unambiguous proof of the molecular structure and is considered the gold standard for structural elucidation when suitable crystals can be obtained.

Spectroscopic Techniques for Understanding Electronic Transitions (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelengths at which absorption occurs are characteristic of the molecule's electronic structure.

For this compound and its derivatives, the extensive conjugation of the chromene ring system with the imino and cyano groups gives rise to characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands can be influenced by the presence of different substituents on the aromatic ring and the solvent used. Studying the UV-Vis spectra provides valuable information about the electronic properties of these compounds and can be used to monitor reactions or study their photophysical behavior.

Exploration of 2 Imino 2h Chromene 3 Carbonitrile As a Synthetic Intermediate and Building Block

Precursor for Complex Organic Architectures

2-Imino-2H-chromene-3-carbonitrile is a valuable precursor for creating elaborate organic molecules. Its inherent reactivity allows for the straightforward synthesis of larger, more complex structures through reactions that build upon its fundamental framework.

One notable application is its role in the synthesis of dimeric structures. Under specific conditions, such as ultrasound activation without a catalyst, two molecules of a this compound derivative can combine. sciforum.netresearchgate.net This reaction leads to the formation of 2-amino-6-R-4-((6-R-3-cyano-2H-chromen-2-ylidene)amino)-4H-chromene-3-carbonitriles, which are essentially dimers of the initial iminochromene. sciforum.netmdpi.com This dimerization represents a significant increase in molecular complexity from a simple starting material.

Furthermore, this compound is an essential intermediate in the pathway to other complex derivatives. For example, the reaction between salicylic (B10762653) aldehyde and an excess of malononitrile (B47326) doesn't stop at the formation of the simple iminochromene. Instead, it proceeds to form more complex products like 2-(2-amino-3-cyano-4H-chromen-4-yl)malononitrile. sciforum.netmdpi.comsemanticscholar.org This compound can then undergo further transformations, including intramolecular cyclization and isomerization, to yield even more intricate, multi-ring systems like 2-(4,5-diamino-1-cyano-2H-chromeno[3,4-c]pyridin-2-ylidene)malononitrile. sciforum.netmdpi.com These subsequent products demonstrate the role of this compound as a foundational block for architecturally complex molecules.

Table 1: Synthesis of Complex Architectures from this compound Derivatives This table is interactive. You can sort and filter the data.

| Starting Material | Reagent(s) | Conditions | Product | Ref. |

|---|---|---|---|---|

| Salicylic Aldehydes, Malononitrile | None (equimolar amounts) | Ultrasound activation, catalyst-free | 2-amino-6-R-4-((6-R-3-cyano-2H-chromen-2-ylidene)amino)-4H-chromene-3-carbonitriles (Dimers) | mdpi.com, sciforum.net |

| Salicylic Aldehyde, Malononitrile | Malononitrile (excess) | Varies (e.g., catalyst, specific solvent) | 2-(2-amino-3-cyano-4H-chromen-4-yl)malononitrile | mdpi.com, sciforum.net |

Scaffold for Heterocycle Fusion and Diversification

The structure of this compound is an ideal scaffold for building fused heterocyclic systems. The electrophilic carbon atoms and the reactive nitrile group provide sites for nucleophilic attack and subsequent cyclization, leading to the formation of new rings fused to the original chromene framework.

A prime example of this is the reaction of this compound with various N,N-binucleophiles. mdpi.com These reactions are effective for creating diverse heterocyclic compounds. For instance:

Reaction with Hydrazine (B178648) Hydrate (B1144303) : When this compound is treated with hydrazine hydrate, a nucleophilic attack followed by intramolecular cyclization occurs. This process yields novel chromeno[4,3-c]pyrazoles. mdpi.com

Reaction with o-Phenylenediamine (B120857) : Similarly, reacting the iminochromene intermediate with o-phenylenediamine under ultrasonic activation results in the formation of new chromeno[4,3-e] sciforum.netCurrent time information in Bangalore, IN.diazepines. mdpi.com

These reactions showcase the utility of the this compound scaffold in generating a variety of fused heterocyclic systems, which are of significant interest in medicinal and materials chemistry. mdpi.com The ability to readily diversify the structure by choosing different binucleophiles makes it a powerful tool for synthetic chemists.

Table 2: Heterocycle Fusion Reactions with this compound This table is interactive. You can sort and filter the data.

| Reactant | Conditions | Fused Heterocyclic Product | Ref. |

|---|---|---|---|

| Hydrazine Hydrate | Isopropyl alcohol, 40 °C | 1,9b-dihydrochromeno[4,3-c]pyrazole-3,4-diamine | mdpi.com |

| 3-Nitrobenzhydrazide | THF, room temperature | (3,4-diimino-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazol-2(3H)-yl)(3-nitrophenyl)methanone | mdpi.com |

Role in Cascade and Domino Reactions

This compound is a key intermediate in cascade reactions, also known as domino reactions. wikipedia.org These are processes where multiple bonds are formed in a single sequence without isolating the intermediates, making synthesis highly efficient. wikipedia.org The formation of this compound itself is often the initial step in such a sequence.

The synthesis of various chromene derivatives frequently begins with the reaction of a salicylic aldehyde and malononitrile. mdpi.com This process typically proceeds through a Knoevenagel condensation, followed by an intramolecular O-cyclization to form the this compound intermediate. mdpi.com This intermediate is not isolated but reacts further in the same pot with other nucleophiles present in the mixture. For example, in a three-component reaction involving salicylic aldehyde, malononitrile, and a binucleophile like hydrazine, the initially formed iminochromene is immediately attacked by the hydrazine to form the final fused heterocyclic product. mdpi.com

These domino reactions are highly atom-economical and reduce waste by minimizing purification steps. nih.gov The reactivity of the in-situ generated this compound drives the entire sequence, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. semanticscholar.org

Potential in Advanced Material Precursors (e.g., Dyes with Optical Properties)

The chromene nucleus is a well-known chromophore present in many dyes and fluorescent compounds. While this compound itself is primarily an intermediate, its derivatives have shown significant potential as precursors for advanced materials, particularly those with interesting optical properties.

The core structure can be chemically modified to create dyes. For instance, derivatives such as 2-imino-2H-chromene-3-carboxamides can be synthesized, which are closely related structures. rsc.org Research has also been conducted on novel fluorescent iminocoumarins, which share the core structural motif and are investigated for their optical properties. scirp.org Furthermore, the related 2-oxo-4-vinyl-2H-chromene-3-carbonitriles, which can be derived from chromene precursors, have been specifically studied as dyes. researchgate.net These compounds exhibit enhanced optical properties, suggesting that the broader class of chromene-3-carbonitrile derivatives, accessible from the 2-imino intermediate, are promising candidates for developing new dyes and functional optical materials. researchgate.net The introduction of various substituents onto the chromene ring allows for the fine-tuning of the absorption and emission spectra of these materials.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Protocols

The synthesis of 2-imino-2H-chromene-3-carbonitrile has traditionally been achieved through the condensation of salicylaldehydes and malononitrile (B47326). However, recent research has emphasized the development of sustainable and green synthetic methodologies.

One notable advancement is the use of visible-light-induced photocatalysis. d-nb.info This method offers a green and efficient alternative to traditional thermal conditions, often proceeding without the need for a catalyst and using environmentally benign solvents like a water-ethanol mixture. d-nb.inforsc.org For instance, a one-pot protocol has been demonstrated for the synthesis of this compound under visible light irradiation at room temperature, highlighting advantages such as mild reaction conditions and short reaction times. rsc.org

Ultrasound activation is another green chemistry approach that has been successfully employed. mdpi.comsciforum.net Studies have shown that ultrasound-assisted synthesis can lead to higher yields in shorter reaction times compared to conventional methods, and can even proceed under catalyst-free conditions. mdpi.comsciforum.net For example, the formation of dimers of 2-iminochromene has been observed in higher yields and shorter reaction times under ultrasound activation without a catalyst. sciforum.net

Furthermore, the use of eco-friendly catalysts is being explored. Lithium hydroxide (B78521) monohydrate (LiOH·H₂O) has been identified as a "dual activation" catalyst for the Knoevenagel condensation to produce these chromene derivatives in aqueous media. researchgate.net Similarly, pyridine-2-carboxylic acid (P2CA) has been utilized as a sustainable and rapid catalyst in a water-ethanol mixture, achieving high yields in short reaction times. nih.govrsc.org Potassium phthalimide (B116566) (PPI) has also been reported as an effective organocatalyst for this transformation in water. semanticscholar.org

The following table summarizes some of the novel and sustainable synthetic protocols for this compound and its derivatives.

| Method | Catalyst/Conditions | Solvent | Key Advantages |

| Visible-Light Photocatalysis | Catalyst-free, visible light | Water-Ethanol | Green, mild conditions, short reaction time |

| Ultrasound Activation | Catalyst-free | Various (IPA, EtOH, etc.) | Higher yields, shorter reaction time |

| LiOH·H₂O Catalysis | LiOH·H₂O | Aqueous media | Eco-friendly, dual activation |

| P2CA Catalysis | Pyridine-2-carboxylic acid | Water-Ethanol | Sustainable, rapid, high yields |

| PPI Organocatalysis | Potassium phthalimide | Water | Clean, simple work-up, waste-free |

Discovery of Unprecedented Chemical Transformations

Research into the reactivity of this compound is uncovering novel chemical transformations, leading to the synthesis of more complex and diverse heterocyclic systems. This scaffold serves as a versatile intermediate for the construction of fused heterocyclic compounds. mdpi.comsciforum.net

One area of active investigation is the reaction of 2-imino-2H-chromene-3-carbonitriles with various N,N-binucleophiles. mdpi.comsciforum.net For example, their reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of chromeno[4,3-c]pyrazoles through a nucleophilic attack and subsequent intramolecular cyclization. mdpi.comsciforum.net Similarly, reaction with orthophenylenediamine under ultrasonic activation yields novel chromeno[4,3-e] d-nb.infomdpi.comdiazepines. mdpi.comsciforum.net

The dimerization of this compound under certain conditions to form compounds like 2-amino-6-R-4-((6-R-3-cyano-2H-chromen-2-ylidene)amino)-4H-chromene-3-carbonitriles is another interesting transformation that has been studied. mdpi.comsciforum.net The reaction conditions, including the solvent and the presence or absence of a catalyst, have been shown to influence the formation of these dimers. mdpi.com

Furthermore, the retro-Michael reaction of derivatives like 2-(2-amino-3-cyano-4H-chromen-4-yl)malononitrile, which can be formed from this compound, opens up pathways to other complex structures. sciforum.net The eliminated malononitrile can then react with another molecule of the aminochromene, leading to intramolecular cyclization and the formation of chromeno[3,4-c]pyridines. sciforum.net

Expansion of Derivatization Strategies

The derivatization of the this compound core is crucial for modulating its biological activity and physicochemical properties. Researchers are continuously exploring new strategies to introduce diverse functional groups and build complex molecular architectures.

One approach involves the one-pot, multi-component reactions where salicylaldehydes, malononitrile, and a third component are reacted together to directly generate functionalized chromene derivatives. d-nb.info This strategy allows for the efficient construction of libraries of compounds for screening purposes.

The functionalization of the chromene nucleus itself is another key area. The reaction of this compound with various nucleophiles provides a straightforward route to a wide range of derivatives. For instance, reactions with N-nucleophiles can lead to the formation of fused pyridine (B92270) rings. sciforum.netsciforum.net

The synthesis of dimeric structures also represents a unique derivatization strategy, leading to larger and more complex molecules with potentially novel biological activities. acs.org The careful control of reaction conditions allows for the selective synthesis of these dimers. acs.org

Advanced Computational Studies for Reaction Prediction and Mechanism Verification

Computational chemistry, particularly Density Functional Theory (DFT) studies, is playing an increasingly important role in understanding the reactivity and reaction mechanisms of this compound and its derivatives. researchgate.netnih.gov These studies provide valuable insights that complement experimental findings.

DFT calculations have been used to investigate the electronic properties of these molecules, such as the HOMO-LUMO energy gap, which can predict their reactivity. researchgate.net For example, a smaller energy gap suggests higher reactivity. researchgate.net